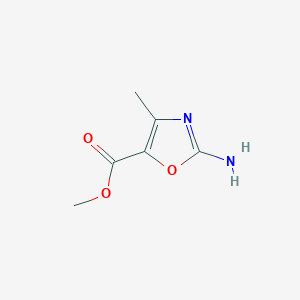

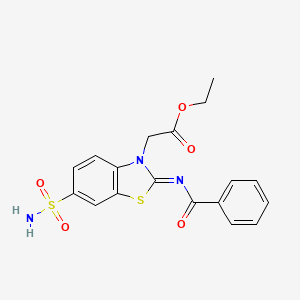

![molecular formula C27H21N3O4S B2515548 Ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-62-1](/img/structure/B2515548.png)

Ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thieno[2,3-c]pyridazine derivatives has been explored through various reactions starting with different precursors. In one study, the compound 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine was prepared by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide. This compound was then used to generate a series of novel thieno[2,3-c]pyridazines through reactions with different reagents such as acetylacetone, ethyl acetoacetate, and nitrous acid, leading to various fused heterocyclic systems .

Molecular Structure Analysis

The molecular structures of the synthesized thieno[2,3-c]pyridazine derivatives were confirmed using elemental analyses and spectral data. These analyses are crucial for verifying the identity and purity of the compounds. Spectral techniques such as NMR, CMR, and FT-IR were employed to elucidate the structural features of the synthesized compounds, ensuring that the desired transformations had occurred .

Chemical Reactions Analysis

The chemical reactivity of thieno[2,3-c]pyridazine derivatives was demonstrated through their ability to undergo cyclocondensation reactions with various reagents. For instance, the carbohydrazide derived from the amino ester could react with acetic anhydride, formic acid, and triethyl orthoformate to yield pyrimidothienopyridazines. These reactions highlight the versatility of thieno[2,3-c]pyridazine derivatives as intermediates for the synthesis of a wide range of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized by physicochemical analysis. This includes determining their solubility, melting points, and stability under different conditions. The antibacterial activities of the new compounds were evaluated against various bacterial strains, indicating their potential as therapeutic agents. The antibacterial activity was assessed in vitro against both Gram-positive and Gram-negative bacteria, providing insights into the spectrum of activity of these compounds .

The studies on thieno[2,3-c]pyridazine derivatives have shown that these compounds can be synthesized through a variety of chemical reactions, leading to a diverse array of heterocyclic systems with potential biological activities. The antibacterial activity of these compounds has been a particular focus, with several derivatives exhibiting promising results against different bacterial strains. This suggests that thieno[2,3-c]pyridazine derivatives could serve as valuable lead compounds for the development of new antibacterial agents. The use of different substituents and functional groups can significantly influence the biological activity, highlighting the importance of structural modifications in drug design .

Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis of related heterocyclic compounds provides a foundation for the development of new therapeutic agents with potential antiviral, antibacterial, and antifungal activities. For example, compounds synthesized from related structures have shown promising antiviral activity against the H5N1 virus, with specific compounds demonstrating higher effectiveness compared to others in plaque reduction assays on MDCK cells (Flefel et al., 2014). Furthermore, the synthesis and biological evaluation of 3-Hydroxynaphthalene-1, 4-Dione Derivatives revealed their in vitro antioxidant and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Kumar et al., 2017).

Antimicrobial and Antioxidant Properties

The development of novel thieno[2,3-c]pyridazines and their derivatives has expanded the scope of antimicrobial research. These compounds, starting from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, have been investigated for their antibacterial activity, offering new avenues for treating bacterial infections (Al-Kamali et al., 2014). Additionally, the antioxidant activity of new heterocycles derived from 2-acetylnaphthalene demonstrates the potential of these compounds in combating oxidative stress, further emphasizing their therapeutic significance (Taha, 2012).

Antitumor and Enzyme Inhibition

Compounds related to Ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate have been evaluated for their antitumor properties and ability to inhibit specific enzymes. The synthesis and evaluation of certain derivatives for their anticancer activity provide insights into the design of potential anticancer drugs (Gouhar & Raafat, 2015). Moreover, the discovery of novel adenosine A1 receptor allosteric modulators and antagonists from pyridazine derivatives showcases the importance of these compounds in modulating receptor activities, which could lead to new therapeutic strategies for treating various diseases (Ferguson et al., 2008).

Propriétés

IUPAC Name |

ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O4S/c1-2-34-27(33)24-21-16-35-25(23(21)26(32)30(29-24)19-12-4-3-5-13-19)28-22(31)15-18-11-8-10-17-9-6-7-14-20(17)18/h3-14,16H,2,15H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNOXGFWJOQEAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

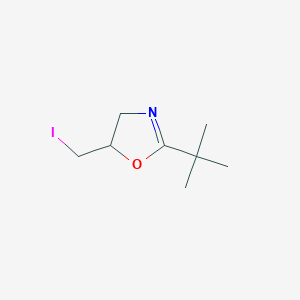

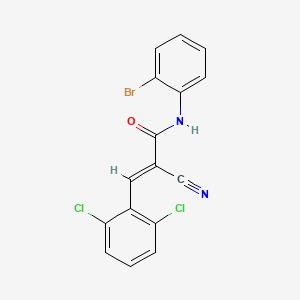

![N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2515465.png)

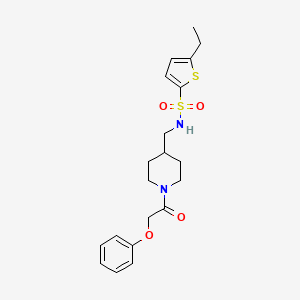

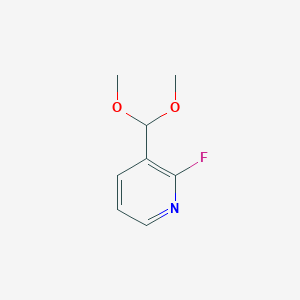

![N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2515467.png)

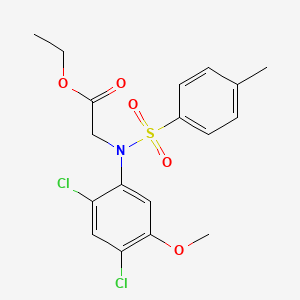

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)

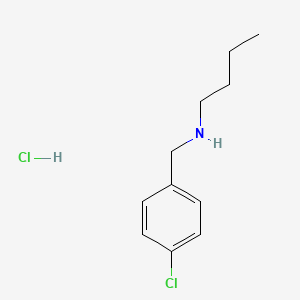

![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2515481.png)

![5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2515482.png)

![6-(3,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2515488.png)